molecular formula C27H30N2O2 B11481842 N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide

N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide

Cat. No.: B11481842
M. Wt: 414.5 g/mol
InChI Key: DRKJWKWEAJZVFX-UHFFFAOYSA-N
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Description

N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an adamantane core with a phenylcyclopropaneamido group, making it a subject of study for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted adamantane derivatives.

Scientific Research Applications

N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response . This inhibition occurs through the compound’s binding to the NLRP3 protein, preventing its activation and subsequent inflammatory signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-Phenylcyclopropaneamido)phenyl]adamantane-1-carboxamide is unique due to its specific combination of the adamantane core and the phenylcyclopropaneamido group. This unique structure contributes to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-[(1-phenylcyclopropanecarbonyl)amino]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C27H30N2O2/c30-24(26-15-18-11-19(16-26)13-20(12-18)17-26)28-22-7-4-8-23(14-22)29-25(31)27(9-10-27)21-5-2-1-3-6-21/h1-8,14,18-20H,9-13,15-17H2,(H,28,30)(H,29,31)

InChI Key

DRKJWKWEAJZVFX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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